molecular formula C29H33Cl2N3OS B12775096 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O CAS No. 109758-41-0

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O

Cat. No.: B12775096
CAS No.: 109758-41-0
M. Wt: 542.6 g/mol
InChI Key: WYCBUFBYZSJKSI-UHFFFAOYSA-N
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Description

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a thiazoline ring, and phenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O typically involves multiple steps, including the formation of the piperazine and thiazoline rings. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include diphenylmethyl chloride, piperazine, and thiazoline derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

    3-(4,5-dimethyl-1H-benzimidazol-2-yl)propylamine dihydrochloride hydrate: Studied for its biological activities and potential therapeutic applications.

Uniqueness

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

109758-41-0

Molecular Formula

C29H33Cl2N3OS

Molecular Weight

542.6 g/mol

IUPAC Name

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-4-phenyl-1,3-thiazol-2-one;dihydrochloride

InChI

InChI=1S/C29H31N3OS.2ClH/c33-29-32(27(23-34-29)24-11-4-1-5-12-24)18-10-17-30-19-21-31(22-20-30)28(25-13-6-2-7-14-25)26-15-8-3-9-16-26;;/h1-9,11-16,23,28H,10,17-22H2;2*1H

InChI Key

WYCBUFBYZSJKSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=CSC2=O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl

Origin of Product

United States

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